
C12-Sphingosine
概要
説明
スフィンゴシン (d12:1) は、脂質分子の一種である短鎖スフィンゴ脂質です。長い脂肪族鎖と2位に位置するアミノ基が特徴です。 この化合物は、細胞シグナル伝達や細胞成長の調節など、さまざまな生物学的プロセスにおいて重要な役割を果たしています .
2. 製法
合成経路と反応条件: スフィンゴシン (d12:1) の合成は、通常、セリンパルミトイルトランスフェラーゼによって触媒されるパルミトイルCoAとセリンの縮合により、3-ケトスフィンガニンを生成することから始まります。 この中間体は次にジヒドロスフィンゴシンに還元され、最終的に脱水素化されてスフィンゴシン (d12:1) が生成されます .
工業生産方法: スフィンゴシン (d12:1) の工業生産は、同様の合成経路に従いますが、多くの場合、大規模生産のために最適化されます。 これには、高収率の触媒と効率的な精製技術の使用が含まれ、最終製品の純度と品質が保証されます .
反応の種類:
酸化: スフィンゴシン (d12:1) は、酸化されてスフィンゴシン-1-リン酸を生成することができ、これはさまざまなシグナル伝達経路に関与する生物活性脂質です.
リン酸化: この化合物は、スフィンゴシンキナーゼによってリン酸化されてスフィンゴシン-1-リン酸を生成することができます.
アシル化: スフィンゴシン (d12:1) は、アシル化されてセラミドを生成することができ、これは細胞膜の必須成分です.
一般的な試薬と条件:
酸化: 通常、過酸化水素や酸素分子などの酸化剤を使用します。
リン酸化: スフィンゴシンキナーゼとリン酸供与体としてのATPが必要です。
主な生成物:
スフィンゴシン-1-リン酸: リン酸化によって生成されます。
セラミド: アシル化によって生成されます.
4. 科学研究への応用
スフィンゴシン (d12:1) は、科学研究で幅広い用途があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sphingosine (d12:1) typically involves the condensation of palmitoyl-CoA with serine, catalyzed by serine palmitoyltransferase, to produce 3-ketosphinganine. This intermediate is then reduced to dihydrosphingosine, which is finally desaturated to form Sphingosine (d12:1) .
Industrial Production Methods: Industrial production of Sphingosine (d12:1) follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of high-yield catalysts and efficient purification techniques to ensure the purity and quality of the final product .
Types of Reactions:
Phosphorylation: This compound can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.
Acylation: Sphingosine (d12:1) can be acylated to form ceramides, which are essential components of cell membranes.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Phosphorylation: Requires sphingosine kinases and ATP as a phosphate donor.
Acylation: Involves fatty acyl-CoA and specific acyltransferases.
Major Products:
Sphingosine-1-phosphate: Formed through phosphorylation.
Ceramides: Formed through acylation.
科学的研究の応用
Cancer Research and Therapeutics
C12-sphingosine has been studied extensively for its role in cancer therapy. It is known to enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells.
- Mechanism of Action : this compound acts through several pathways, including the induction of ceramide accumulation, which is linked to apoptosis and growth inhibition in cancer cells. For instance, research indicates that C12-ceramide enhances the toxicity of liposomal doxorubicin specifically in breast cancer cells (MDA-MB-231) .
- Case Study : A study demonstrated that treatment with C12-ceramide resulted in significant cytotoxic effects in various cancer cell lines, emphasizing its potential as an adjunct therapy to improve outcomes in chemotherapy .
Lipid Metabolism and Membrane Dynamics
This compound is crucial for understanding lipid metabolism and membrane fluidity.
- Role in Membrane Composition : Sphingolipids like this compound are integral to maintaining membrane integrity and fluidity. Research has shown that sphingosine 1-phosphate (S1P), derived from sphingosine, regulates membrane homeostasis by modulating fatty acid desaturase (SCD) expression .
- Experimental Findings : In experiments involving C. elegans, supplementation with S1P improved membrane properties under stress conditions, highlighting the importance of sphingolipids in cellular adaptation .
Biochemical Applications
This compound is utilized as a substrate in biochemical assays to study enzyme specificity and lipid transport.
- Enzyme Studies : C12-NBD sphingomyelin has been employed to investigate the substrate specificity of neutral ceramidase enzymes . This application is vital for understanding the enzymatic pathways involved in sphingolipid metabolism.
- Transport Mechanisms : Research involving C12-NBD sphingomyelin has contributed to insights into the metabolic pathways and transport mechanisms of sphingolipids within cellular environments .
Potential Therapeutic Targets
The metabolic pathways involving this compound are being explored as therapeutic targets for various diseases.
- Targeting Acid Ceramidase : Inhibition of acid ceramidase, which hydrolyzes ceramide into sphingosine, has emerged as a promising strategy for cancer treatment. Studies indicate that blocking this enzyme can lead to increased levels of ceramides, promoting apoptosis in tumor cells .
- Clinical Implications : The modulation of sphingolipid metabolism through compounds like this compound may provide novel therapeutic avenues for managing cancers such as pancreatic and colorectal cancers .
Data Summary Table
作用機序
類似化合物との比較
Sphingosine (d181): A long-chain sphingolipid with similar biological functions but a longer aliphatic chain.
Sphinganine: A precursor in the biosynthesis of sphingosine and ceramides.
Uniqueness: Sphingosine (d12:1) is unique due to its shorter aliphatic chain, which may influence its interaction with cellular membranes and its bioactivity compared to longer-chain sphingolipids .
生物活性
C12-Sphingosine, a long-chain sphingoid base, is part of the sphingolipid family and plays significant roles in various biological processes. Sphingolipids are essential components of cell membranes and are involved in signaling pathways that regulate cellular functions such as growth, differentiation, apoptosis, and inflammation. This article explores the biological activity of this compound, focusing on its metabolism, signaling mechanisms, and implications in health and disease.
1. Synthesis and Metabolism
This compound is synthesized through the de novo pathway starting from palmitate and serine. The initial step involves the enzyme serine palmitoyltransferase (SPT), which catalyzes the formation of 3-keto-dihydrosphingosine. Subsequent enzymatic reactions lead to the production of ceramide, which can be converted into sphingosine and sphingosine-1-phosphate (S1P) through the action of ceramidases and sphingosine kinases, respectively .
Table 1: Key Enzymes in Sphingolipid Metabolism
Enzyme | Function | Substrate |
---|---|---|
Serine Palmitoyltransferase | Converts palmitate and serine to 3-keto-dihydrosphingosine | Palmitate + Serine |
Ceramidase | Cleaves fatty acid from ceramide to produce sphingosine | Ceramide |
Sphingosine Kinase | Phosphorylates sphingosine to form sphingosine-1-phosphate | Sphingosine |
2.1 Cell Signaling
This compound acts as a bioactive lipid that influences various signaling pathways. It can induce apoptosis in certain cell types while promoting proliferation in others. The balance between ceramide (which typically induces apoptosis) and S1P (which promotes cell survival) is crucial for maintaining cellular homeostasis .
In skeletal muscle cells, this compound has been shown to play a role in myogenic differentiation. Studies indicate that S1P promotes satellite cell activation and entry into the cell cycle, while inhibiting their proliferation .
2.2 Inflammation and Immune Response
This compound has been implicated in modulating inflammatory responses. It can influence chemokine expression and immune cell migration, which are critical in conditions such as rheumatoid arthritis and cancer .
3.1 Cystic Fibrosis Model
Research has demonstrated that manipulating sphingolipid metabolism, particularly targeting S1P lyase, can improve immune responses in models of cystic fibrosis (CF). In CF models with aspergillosis, interference with S1P metabolism enhanced anti-inflammatory responses .
3.2 Cancer Research
In osteosarcoma studies, elevated levels of certain chemokines were associated with poor patient outcomes. The interplay between sphingolipid signaling and tumor microenvironment dynamics highlights the potential for therapeutic strategies targeting these pathways .
4. Implications for Health and Disease
The biological activity of this compound suggests potential therapeutic applications in various diseases:
- Cancer Therapy : Targeting sphingolipid metabolism may provide new avenues for cancer treatment by modulating cell survival pathways.
- Inflammatory Diseases : Given its role in inflammation, this compound could be a target for managing chronic inflammatory conditions.
- Metabolic Disorders : Understanding its function in lipid metabolism may help develop strategies against metabolic syndromes.
化学反応の分析
Enzymatic Phosphorylation by Sphingosine Kinases
C12-Sphingosine acts as a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate it to produce this compound-1-phosphate (C12-S1P). This reaction is critical for signaling pathways regulating calcium release and autophagy .
- Kinetics : In HeLa cells, SphK activity on sphingosine derivatives shows a of ~2–5 μM, with phosphorylation rates peaking within 5–10 minutes post-uncaging .
- Inhibition : SKI-II, a competitive SphK inhibitor, reduces C12-S1P synthesis by 60–70% at 10 μM concentrations .
Acylation to Ceramide via Ceramide Synthases (CerS)
This compound is acylated by CerS enzymes to form C12-ceramide, a process localized in the endoplasmic reticulum (ER) .
- Subcellular Specificity : Mitochondrial-released this compound generates ceramides with gradual accumulation (t₁/₂ = 2.63 min), whereas globally released this compound forms ceramides more rapidly (t₁/₂ = 4.21 min) .
- Chain-Length Preference : CerS isoforms (e.g., CerS5/6) favor shorter acyl chains (C12–C16), enabling efficient C12-ceramide synthesis .
Parameter | Mitochondrial Release | Global Release |
---|---|---|
C16-Ceramide (nmol/mg) | 0.8 ± 0.1 (0 min) → 2.1 ± 0.3 (20 min) | 1.2 ± 0.2 (0 min) → 1.8 ± 0.2 (5 min) |
C24-Ceramide (nmol/mg) | 0.5 ± 0.1 (0 min) → 1.4 ± 0.2 (20 min) | 0.7 ± 0.1 (0 min) → 1.1 ± 0.2 (5 min) |
Degradation Pathways Involving Ceramidases
Acid ceramidase (ASAH1) hydrolyzes C12-ceramide back to this compound in lysosomes, with optimal activity at pH 4.5 .
- Reverse Reaction : ASAH1 can synthesize C12-ceramide from this compound and free fatty acids at pH 6.0 .
- Inhibition : LCL-521, a ceramidase inhibitor, reduces hydrolysis by 80% at 1 μM .
Inhibition of Serine Palmitoyltransferase (SPT)
This compound competitively inhibits SPT, the rate-limiting enzyme in sphingolipid synthesis, with an IC₅₀ of 15 μM in cerebellar neurons .
- Mechanism : Binds the pyridoxal 5′-phosphate (PLP) cofactor site, blocking condensation of serine and palmitoyl-CoA .
- Consequences : Reduces de novo ceramide synthesis by 40–50% in MCF-7 cells .
Role in Calcium Signaling
Photoactivation of caged this compound triggers lysosomal calcium release via TPC1 channels, promoting TFEB nuclear translocation and autophagy .
- Kinetics : Calcium peaks within 10 seconds post-uncaging (Δ[Ca²⁺] = 250 nM) .
- Pathology : Impaired calcium release observed in Niemann-Pick type C cells correlates with lysosomal this compound accumulation .
Sphingomyelin Hydrolysis
Acid sphingomyelinase (ASM) hydrolyzes C12-sphingomyelin to regenerate this compound in stress responses .
- Activity : ASM shows a of 0.8 nmol/min/mg for C12-sphingomyelin, 30% faster than C16-sphingomyelin .
Fluorescent Analogs for Tracking
C12-NBD-sphingosine (λₑₓ = 465 nm, λₑₘ = 535 nm) enables real-time visualization of sphingolipid trafficking .
特性
IUPAC Name |
(E,2S,3R)-2-aminododec-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNKWPUJUUMFNR-VDTGWRSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。